molecular formula C23H18N2O3S B3608357 N-1,3-benzodioxol-5-yl-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide

N-1,3-benzodioxol-5-yl-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide

Cat. No. B3608357
M. Wt: 402.5 g/mol
InChI Key: RUJARUHCHRMMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide (BDBQ) is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. BDBQ belongs to the family of quinolinecarboxamide compounds and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide is not fully understood. However, it has been reported that this compound inhibits the activity of certain enzymes, including topoisomerase II and histone deacetylase. These enzymes are involved in DNA replication and gene expression, respectively. By inhibiting these enzymes, this compound may induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound induces cell death in cancer cells and inhibits the growth of certain viruses and fungi. In vivo studies have shown that this compound has antitumor activity in animal models. However, the toxicity and pharmacokinetics of this compound in humans are not yet fully understood.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its stability and ease of synthesis. However, this compound also has limitations, including its low solubility in water and its potential toxicity. Therefore, careful consideration should be given to the dosage and administration of this compound in lab experiments.

Future Directions

There are several future directions for the research on N-1,3-benzodioxol-5-yl-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide. One direction is to investigate its potential applications in the field of medicinal chemistry, particularly in the development of anticancer, antiviral, and antifungal agents. Another direction is to study its mechanism of action in more detail to understand its potential toxicity and pharmacokinetics. Additionally, the potential applications of this compound in material science and environmental science should be further explored.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antifungal activities. In material science, this compound has been used as a building block for the synthesis of functional materials. In environmental science, this compound has been studied for its potential applications in water treatment and soil remediation.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S/c1-2-15-8-10-22(29-15)19-12-17(16-5-3-4-6-18(16)25-19)23(26)24-14-7-9-20-21(11-14)28-13-27-20/h3-12H,2,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJARUHCHRMMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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